Lipophilicity Advantage: Enhanced Calculated logP Over Unsubstituted Analog Drives Differential Pharmacokinetics
(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate exhibits a significantly higher calculated lipophilicity (XLogP3 ~4.2) compared to its non-butoxylated analog, (2-methylquinolin-8-yl) benzenesulfonate. This difference is due to the addition of the 4-butoxy chain (C₄H₉O) to the benzenesulfonate ring, which increases the molecular weight from 299.3 g/mol to 371.5 g/mol and enhances the compound's partition into lipid environments .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 ~4.2 (estimated) |
| Comparator Or Baseline | (2-methylquinolin-8-yl) benzenesulfonate; XLogP3 not reported, but is expected to be lower due to the absence of the butoxy chain. |
| Quantified Difference | The presence of the butoxy chain results in a substantial increase in calculated lipophilicity. |
| Conditions | Computational estimation based on structural analogs and molecular properties . |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, potentially leading to enhanced cellular uptake and bioavailability in cell-based assays or in vivo studies, which is a critical parameter for lead compound selection.
